molecular formula C15H12N4O B2768273 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile

Cat. No.: B2768273
M. Wt: 264.28 g/mol
InChI Key: RERQDENPVRSMPR-UHFFFAOYSA-N
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Description

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a substituted 4H-chromene compound investigated for its role in activating caspases and inducing programmed cell death, or apoptosis . This mechanism is a fundamental target in oncology research for eliminating cancer cells. The compound is built on a chromenopyridine scaffold, recognized as a "privileged structure" in medicinal chemistry for its prevalence in compounds with a broad spectrum of biological properties . This scaffold is found in several FDA-approved drugs and is a versatile template for developing novel bioactive molecules . Research into analogous chromene derivatives has demonstrated their potential as potent antitumor agents by inhibiting key tyrosine kinase receptors such as EGFR and VEGFR-2, which are critical players in cancer cell proliferation and tumor angiogenesis . The dual amino and cyano substituents on its core structure contribute to its reactivity and interaction with biological targets, making it a valuable chemical tool for researchers exploring new pathways in cell biology and anticancer drug discovery.

Properties

IUPAC Name

2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-7-12-14(9-2-1-5-19-8-9)11-4-3-10(17)6-13(11)20-15(12)18/h1-6,8,14H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERQDENPVRSMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile is a compound belonging to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C13H12N4OC_{13}H_{12}N_4O. It features a chromene core structure with amino and pyridine substituents, contributing to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 2-amino-4H-chromene-3-carbonitriles were evaluated for their cytotoxic activity against MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and T47D (breast cancer) cell lines. The results indicated that many compounds showed IC50 values less than 30 μg/mL, comparable or superior to the standard drug etoposide .

Table 1: Cytotoxic Activity of Selected Chromene Derivatives

Compound IDCell LineIC50 (μg/mL)Comparison with Etoposide
7eMDA-MB-2313.46More potent
7fMCF-718.76More potent
7dT47D15.00Comparable

The mechanism by which these compounds exert their cytotoxic effects often involves the induction of apoptosis in cancer cells. Research has shown that chromene derivatives can inhibit key proteins involved in cell survival pathways, such as Bcl-2, thereby promoting programmed cell death .

Other Biological Activities

Beyond their anticancer properties, chromene derivatives have also been investigated for other biological activities:

  • Antioxidant Activity: Some studies suggest that these compounds possess antioxidant properties that could protect cells from oxidative stress .
  • Antiviral Activity: Certain chromene derivatives have shown efficacy against viral infections, including anti-HIV and anti-SARS-CoV-2 activities .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various chromene derivatives, researchers synthesized several new compounds and tested them against a panel of human cancer cell lines. The study found that certain derivatives exhibited remarkable antiproliferative effects, with some compounds reducing cell viability by over 60% at concentrations as low as 25 μM .

Case Study 2: Inhibition of Protein Kinases

Another investigation focused on the inhibitory effects of chromene derivatives on specific protein kinases involved in cancer progression. The study reported that several compounds significantly reduced the activity of kinases such as CDK9 and Haspin at micromolar concentrations, indicating their potential as therapeutic agents in targeted cancer therapies .

Scientific Research Applications

Anticancer Properties

Research indicates that chromene derivatives exhibit promising anticancer activity by inhibiting key enzymes involved in cancer cell proliferation:

  • Topoisomerase Inhibition: Compounds similar to 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various fungal strains and bacteria:

  • Fungal Inhibition: The compound has shown effectiveness in inhibiting the growth of fungi by targeting cytochrome enzymes .

Enzyme Inhibition

Recent studies have explored the use of chromene derivatives as enzyme inhibitors:

  • α-Amylase Inhibition: Some derivatives exhibit potential as α-amylase inhibitors, which could be beneficial in managing diabetes by regulating carbohydrate metabolism .

Case Studies and Research Findings

StudyFocusFindings
PMC8623194Anticancer ActivityDemonstrated inhibition of topoisomerase with significant cytotoxic effects on cancer cell lines .
ResearchGateEnzyme InhibitionReported solvent-free synthesis of derivatives showing strong α-amylase inhibition .
Sigma-AldrichSynthesis and CharacterizationProvided detailed synthesis protocols and characterized the compound's properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table and analysis highlight key differences and similarities between 2,7-Diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile and structurally related chromene derivatives:

Compound Substituents Molecular Formula Key Physical/Chemical Properties Biological/Functional Notes
This compound - 2,7-Diamino
- 4-Pyridin-3-yl
- 3-Carbonitrile
C₁₅H₁₂N₄O IR: ν(CN) ~2,204 cm⁻¹; ν(NH₂) ~3,464 cm⁻¹
Hazard: Irritant (Xi)
Potential kinase inhibition (inferred from pyridine moiety)
Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile - 2-Amino
- 5-Hydroxy
- 4-(4-Methylphenyl)
- 3-Carbonitrile
C₁₇H₁₄N₂O₂ m.p. 223–227°C; IR: ν(CN) ~2,204 cm⁻¹, ν(OH) ~3,317 cm⁻¹; LCMS m/z: 277 [M]⁻ Anticancer activity (chromene scaffold)
Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile - 2-Amino
- 5-Hydroxy
- 4-(3-Bromophenyl)
- 3-Carbonitrile
C₁₆H₁₁BrN₂O₂ IR: ν(CN) ~2,204 cm⁻¹; bromine enhances electrophilicity Enhanced reactivity for nucleophilic attacks
(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 2-Amino
- 4-(3,4-Dimethoxyphenyl)
- 5-Oxo
- 7-Phenyl (tetrahydro)
C₂₄H₂₃N₃O₃ Stereospecific (4R,7S); tetrahydro ring reduces aromaticity Antiproliferative applications
2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile - 2,4-Diamino
- Fused chromeno-pyridine
- Pyrazolyl substituent
C₁₈H₁₄N₈O Extended π-system (chromeno-pyridine); ν(CN) ~2,216 cm⁻¹ Fluorescence properties; drug design candidate

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

  • Pyridine vs.
  • Amino and Hydroxy Groups: Compounds with 2-amino-5-hydroxy substitutions (e.g., 1E, 1L) exhibit distinct hydrogen-bonding networks, influencing solubility and target binding . The absence of a hydroxy group in the target compound may reduce polarity but improve metabolic stability.

Spectroscopic and Physicochemical Properties

  • IR Signatures: The carbonitrile stretch (~2,200 cm⁻¹) is conserved across all compounds, while amino (~3,400 cm⁻¹) and hydroxy (~3,300 cm⁻¹) vibrations differ based on substituents .
  • Melting Points : Higher melting points in hydroxy-substituted compounds (e.g., 1E: 223–227°C) suggest stronger intermolecular interactions compared to the target compound (data pending) .

Q & A

Q. What are the optimal synthetic routes for 2,7-diamino-4-pyridin-3-yl-4H-chromene-3-carbonitrile?

A multicomponent reaction involving pyridin-3-yl aldehyde, malononitrile, and resorcinol under acidic conditions (e.g., catalytic piperidine in ethanol) is a robust method. The reaction proceeds via Knoevenagel condensation followed by cyclization. Purification typically involves recrystallization from ethanol-toluene mixtures. Alternative routes may use microwave-assisted synthesis to reduce reaction time and improve yield .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • FT-IR : Confirm the presence of amino (-NH2_2, ~3320 cm1^{-1}), nitrile (-C≡N, ~2185 cm1^{-1}), and aromatic C-H stretching (~3050 cm1^{-1}) .
  • 1^1H NMR : Identify aromatic protons (δ 6.4–7.2 ppm), methoxy groups (δ ~3.7 ppm if present), and amino protons (δ ~6.9 ppm as singlet) .
  • HRMS : Verify molecular weight (e.g., [M+H]+^+ at m/z 293.1446 for a related chromene derivative) .

Q. What solvents and catalysts enhance reaction efficiency in its synthesis?

Polar aprotic solvents (e.g., DMF) or ethanol under reflux are commonly used. Catalysts like K2_2CO3_3 facilitate alkylation or etherification steps, while piperidine accelerates cyclization. For propargyl derivatives, propargyl bromide in acetone with K2_2CO3_3 achieves high regioselectivity .

Advanced Research Questions

Q. How can crystallographic methods resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal. Key parameters include bond angles, torsion angles (e.g., pyridinyl-chromene dihedral angles), and ring puckering (Cremer-Pople parameters for the chromene ring). High-resolution data (>1.0 Å) ensure accurate electron density mapping .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Assay Standardization : Control variables like cell line viability assays (MTT vs. resazurin) or enzyme inhibition protocols.
  • Analog Testing : Compare derivatives with substitutions at the 4-pyridinyl or 7-amino positions. For example, fluorophenyl or naphthyl substituents may alter hydrophobicity and binding affinity .
  • Statistical Models : Use multivariate analysis to isolate critical structural features (e.g., Hammett constants for electronic effects).

Q. How does the pyridinyl substituent influence fluorescence properties for imaging applications?

The pyridin-3-yl group enhances π-conjugation, shifting emission wavelengths. Substituents at the 4-position (e.g., methylthio or hydroxyl groups) can modulate quantum yield. Fluorescence quenching studies in live cells (e.g., HeLa) using confocal microscopy validate nucleolus-specific staining .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) paired with molecular dynamics (GROMACS) assesses interactions with enzymes like kinases or topoisomerases. Key residues (e.g., ATP-binding pocket lysines) are identified via hydrogen-bonding and π-π stacking analysis. Pharmacophore models prioritize derivatives with improved steric complementarity .

Key Citations

  • Synthesis & Spectroscopy:
  • Crystallography:
  • Biological Activity & SAR:
  • Fluorescence Applications:

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